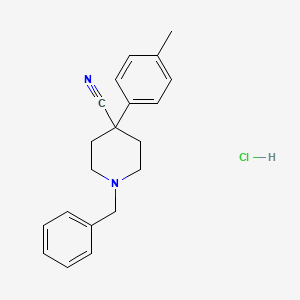

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride

説明

特性

IUPAC Name |

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQOFHAGBYAJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Piperidinecarboxylic Acid Methyl Ester

The initial step involves esterification of 4-piperidinecarboxylic acid with methanol under acidic conditions (e.g., HCl or $$ \text{H}2\text{SO}4 $$). This produces the methyl ester, which serves as a versatile intermediate. Typical conditions include refluxing at 65–70°C for 6–8 hours, achieving near-quantitative conversion.

Benzylation and Aryl Substitution

Benzyl chloride is introduced to the esterified piperidine in the presence of a base (e.g., $$ \text{NaHCO}3 $$) and polar aprotic solvents like dehydrated alcohol. For example, reacting 18.4 g of 4-piperidine ethyl formate hydrochloride with 12.7 g benzyl chloride and 21.0 g $$ \text{NaHCO}3 $$ in 40 ml dehydrated alcohol at reflux for 3 hours yields 23.2 g (93.8%) of 1-benzyl-4-piperidine ethyl formate. Substituting the ester group with 4-methylphenyl nitrile requires treatment with KCN or NaCN in DMF, followed by HCl neutralization to form the hydrochloride salt.

Reductive Amination Approaches

Partial Reduction of Piperidine Methyl Formate

A patent by CN105693596A details the partial reduction of 1-benzyl-4-piperidine methyl formate using red aluminum-morpholine complex. In a nitrogen atmosphere, 197.9 g of the formate derivative reacts with the complex in hexamethylene at 0°C, yielding 1-benzyl-4-piperidinealdehyde after 2 hours. This aldehyde intermediate is subsequently converted to the nitrile via Strecker synthesis or cyanide displacement.

Optimization of Reaction Conditions

Key parameters include:

- Temperature : Maintaining 0°C during reduction prevents side reactions.

- Solvent Choice : Hexamethylene enhances reagent solubility and reaction homogeneity.

- Workup : Filtration and toluene extraction minimize impurities, with yields exceeding 95%.

Cyclization and Formamide-Mediated Synthesis

Cyclization of Carbamoylpiperidine Derivatives

US3161644A discloses the cyclization of 1-benzyl-4-carbamoyl-4-N-(4-methylanilino)-piperidine with formamide under reflux. For instance, 15 parts of the carbamoyl derivative and 34.5 parts formamide refluxed for 2 hours yield 1-oxo-4-(4-methylphenyl)-8-benzyl-2,4,8-triazaspiro(4,5)decane. Acidic hydrolysis (e.g., $$ \text{H}2\text{SO}4 $$) then cleaves the amide to the nitrile.

Role of Acid Catalysts

Concentrated HCl or $$ \text{H}2\text{SO}4 $$ facilitates nitrile formation via nucleophilic attack on the carbamoyl intermediate. For example, treating 1-benzyl-4-carbamoylpiperidine with 20% $$ \text{H}2\text{SO}4 $$ at 80°C for 1 hour achieves >90% conversion to the carbonitrile.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR data for intermediates include:

Mass Spectrometry

Electrospray ionization (ESI) data confirm molecular weights:

- 1-Benzyl-4-piperidinealdehyde : ESI(+) m/z 204.14.

- Final product : Calculated MW 358.85 g/mol, consistent with [M+H$$^+$$].

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Esterification | 93.8 | Scalable, mild conditions | Requires cyanide handling |

| Reductive Amination | 96.5 | High purity, avoids strong acids | Sensitive to moisture and oxygen |

| Cyclization | 90–95 | Versatile for analogs | Longer reaction times (>48 hours) |

Challenges and Optimization Opportunities

Solvent Selection

Polar solvents (e.g., DMF) improve nitrile formation rates but complicate purification. Switching to 4-methyl-2-pentanone enhances phase separation during workup.

Catalytic Enhancements

Transition metal catalysts (e.g., Pd/C for hydrogenation) could streamline reductive steps, though none are reported in current literature.

化学反応の分析

Types of Reactions

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

科学的研究の応用

Medicinal Chemistry

Antimalarial Properties

This compound has been investigated for its antimalarial activity. Research indicates that derivatives of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride exhibit promising results against malaria pathogens, suggesting their potential as therapeutic agents in combating malaria. The piperidine structure is particularly relevant for its biological activity, allowing it to serve as a scaffold for developing new antimalarial drugs.

Cholinesterase Inhibition

The compound's structural characteristics enable it to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer’s disease. The benzyl-piperidine group binds effectively to the catalytic site of AChE, interacting with key amino acid residues, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism highlights its potential as a lead compound for developing Alzheimer's treatments.

Biochemical Applications

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies show that it can inhibit the growth of various pathogens, indicating its potential use in developing new antimicrobial agents. The synthesis of analogs has led to compounds with enhanced activity against resistant bacterial strains.

Neuroprotective Effects

Research into the neuroprotective properties of this compound reveals its ability to mitigate oxidative stress-related damage in neuronal cells. Derivatives have been synthesized and tested for their antioxidant capabilities, showing significant interaction with free radicals, which could be beneficial in neurodegenerative disease contexts.

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride has been utilized to develop novel methods for detecting piperidine-based drugs. Advanced spectroscopic techniques have been employed to characterize the compound and its derivatives, facilitating quality control in pharmaceutical applications.

Chemical Engineering

Synthetic Process Optimization

Research in chemical engineering has focused on optimizing synthetic processes involving this compound. Microwave-assisted synthesis techniques have been explored to enhance the efficiency and yield of producing piperidine derivatives, making the synthesis more environmentally friendly and cost-effective.

Material Science

Development of New Materials

The structural motifs of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride have been incorporated into polymers and other materials to impart desired properties. This application is significant in developing materials for electronics and biomedical uses, showcasing the versatility of the compound beyond traditional pharmaceutical applications.

Table 1: Summary of Applications and Findings

| Application Area | Key Findings | Methods Used |

|---|---|---|

| Medicinal Chemistry | Potential antimalarial and AChE inhibitory activity | Synthesis and biological assays |

| Biochemical Research | Antimicrobial activity against various pathogens | In vitro testing |

| Analytical Chemistry | Development of detection methods for piperidine derivatives | Spectroscopic techniques |

| Chemical Engineering | Enhanced synthetic processes using microwave-assisted techniques | Organic synthesis methods |

| Material Science | Creation of new materials with specific properties | Polymer incorporation |

作用機序

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine derivatives are widely explored for their neuropharmacological applications. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Pharmacological Comparison

Key Findings:

Structural Variations and Activity: Donepezil contains a 5,6-dimethoxyindanone group, which enhances AChE binding via π-π stacking and hydrophobic interactions . Carbonitrile groups may improve metabolic stability compared to ester or ketone groups in donepezil . 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile (CAS: 968-86-5) shares the carbonitrile group but lacks the 4-methylphenyl substitution, suggesting reduced steric bulk and possibly lower AChE affinity .

Physicochemical Properties: The hydrochloride salt in the target compound increases water solubility compared to non-salt analogs like 4-(4-cyanobenzyl)piperidine . Molecular weight differences (e.g., 352.88 g/mol vs. 415.96 g/mol for donepezil) reflect variations in substituent complexity, influencing blood-brain barrier permeability .

Synthetic Routes: The target compound may be synthesized via Sonogashira coupling or catalytic hydrogenation, similar to methods for donepezil . However, the 4-methylphenyl group requires tailored starting materials, such as 4-methylbenzyl chloride .

Pharmacological Potential: While donepezil is clinically validated for Alzheimer’s disease, the target compound’s AChE inhibitory activity remains unconfirmed. Its carbonitrile group could modulate interactions with the enzyme’s catalytic site, as seen in related analogs .

生物活性

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride includes a piperidine ring substituted with a benzyl group and a 4-methylphenyl group, alongside a carbonitrile functional group. This unique substitution pattern contributes to its biological activity and pharmacological properties.

Antimalarial Activity

Research has indicated that this compound exhibits potential as an antimalarial agent . In vitro studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves interference with the parasite's metabolic pathways, although specific targets remain to be fully elucidated.

Cholinesterase Inhibition

The compound has shown promising results in inhibiting cholinesterase enzymes , which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The binding affinity to acetylcholinesterase (AChE) suggests that it could enhance cholinergic neurotransmission, potentially providing cognitive benefits.

Antioxidant Properties

Studies have explored the antioxidant capacity of derivatives of this compound. Some analogs have demonstrated significant interaction with DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating strong antioxidant activity. This property may help in mitigating oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegeneration.

The biological activity of 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to bind to AChE suggests a competitive inhibition mechanism that could be beneficial in neuroprotection.

- Antioxidant Mechanism : Its interaction with free radicals implies a protective role against oxidative stress.

- Modulation of Neurotransmitter Systems : By influencing cholinergic pathways, this compound may affect mood and cognitive functions.

Comparative Analysis with Similar Compounds

A comparative study highlights the uniqueness of 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | C19H22N2 | Contains an amino group instead of a methylphenyl group |

| 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride | C19H20ClN3 | Features a cyano group at the 4-position |

| 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile | C21H30N2 | Substituted with cyclohexylamine instead of methylphenyl |

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential and mechanisms of action for this compound:

- Antiviral Activity : A study demonstrated that derivatives of piperidines similar to this compound showed inhibitory effects against influenza viruses, suggesting broader antiviral applications .

- Neuroprotective Effects : Research highlighted its potential in protecting neuronal cells from oxidative damage, supporting its use in neurodegenerative disease models .

- Synthesis and Optimization : Ongoing research focuses on optimizing synthesis methods for better yields and exploring structural modifications that enhance biological activity .

Q & A

Q. What synthetic methodologies are optimal for producing high-purity 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride?

The compound can be synthesized via catalytic hydrogenation using palladium-alumina catalysts, a method adapted from related piperidine derivatives. Key steps include:

- Reacting the intermediate with benzyl groups under controlled hydrogen pressure.

- Post-reaction conversion to the hydrochloride salt for stabilization.

- Purification via recrystallization or column chromatography to achieve >99% purity (critical for pharmacological applications) .

Q. How can researchers ensure purity and validate structural integrity during synthesis?

Methodological approaches include:

- HPLC analysis (e.g., using reverse-phase columns like Newcrom R1) to monitor purity and separation efficiency .

- Spectroscopic characterization : NMR for confirming substituent positions, mass spectrometry for molecular weight validation, and X-ray crystallography for crystal structure determination .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar piperidine hydrochlorides:

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Use PPE (gloves, goggles) to avoid skin/eye contact due to potential irritancy .

- Avoid aqueous environments during synthesis to prevent unintended reactions .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can binding affinity be assessed?

Piperidine derivatives often target neurotransmitter receptors. For example:

- NMDA receptor antagonism : Use radioligand displacement assays (e.g., with [³H]MK-801) to measure competitive binding, referencing analogs like Co 101244 hydrochloride, which inhibits NR2B-containing NMDA receptors .

- Acetylcholinesterase (AChE) inhibition : Adapt fluorometric assays (e.g., Ellman’s method) to evaluate inhibitory potency, as seen in donepezil-like compounds .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

Comparative studies using analogs reveal:

- 4-Methylphenyl groups enhance lipophilicity, improving blood-brain barrier penetration .

- Benzyl vs. fluorobenzyl substitutions alter receptor selectivity (e.g., 4-fluorobenzyl analogs show higher AChE specificity) .

- Method: Synthesize derivatives and test in vitro/in vivo models to correlate structure with activity .

Q. What analytical challenges arise in studying stability under physiological conditions?

Design experiments to assess:

Q. How does this compound compare to clinically used piperidine-based drugs like donepezil?

Key differences include:

- Substituent optimization : Donepezil’s dimethoxyindanone group enhances AChE binding, while the 4-methylphenyl group here may prioritize NMDA receptor interaction .

- Synthetic scalability : Donepezil’s industrial production uses anhydrous crystalline Form III for stability, a strategy applicable to this compound .

Methodological Resources

- Synthetic Protocols : Adapt palladium-catalyzed hydrogenation from indanone-piperidine derivatives .

- Analytical Workflows : Reference HPLC conditions (RP columns, UV detection) from structurally related compounds .

- Safety Data : Follow guidelines for piperidine hydrochlorides regarding storage and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。